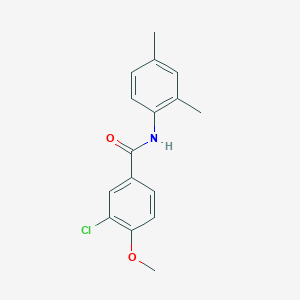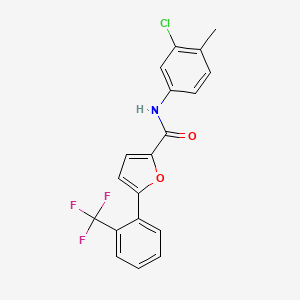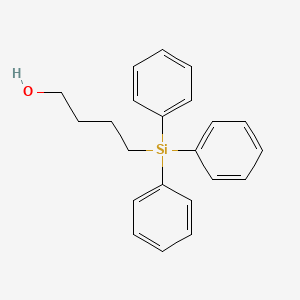
4-(Triphenylsilyl)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Triphenylsilyl)-1-butanol is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylsilyl)-1-butanol typically involves the reaction of triphenylsilanol with 1-bromobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of triphenylsilanol attacks the carbon atom bonded to the bromine in 1-bromobutane, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Triphenylsilyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-(Triphenylsilyl)butanal.
Reduction: Formation of 4-(Triphenylsilyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Triphenylsilyl)-1-butanol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a protecting group for alcohols.
Biology: Investigated for its potential role in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(Triphenylsilyl)-1-butanol involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to alterations in cellular processes and pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Triphenylmethyl derivatives: Similar in structure but with a carbon atom instead of silicon.
Trimethylsilyl derivatives: Differ in the size and reactivity of the silyl group.
Uniqueness: 4-(Triphenylsilyl)-1-butanol is unique due to the presence of the bulky triphenylsilyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where stability and reactivity are crucial.
Propriétés
Formule moléculaire |
C22H24OSi |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
4-triphenylsilylbutan-1-ol |
InChI |
InChI=1S/C22H24OSi/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23H,10-11,18-19H2 |
Clé InChI |
CNZLQLZJJXLUNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CCCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


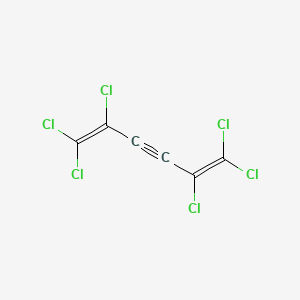
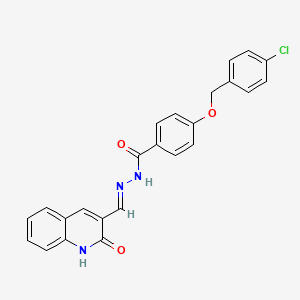

![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-[(2,4-Dimethylanilino)methylene]malononitrile](/img/structure/B11942054.png)
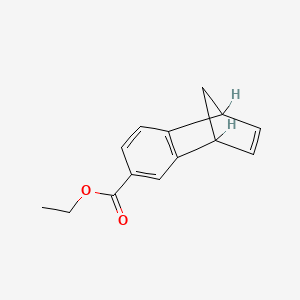
![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)
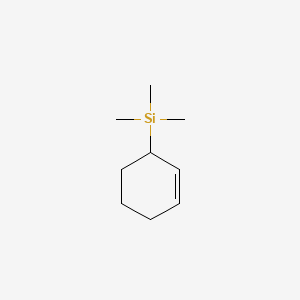
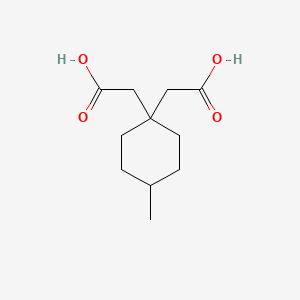
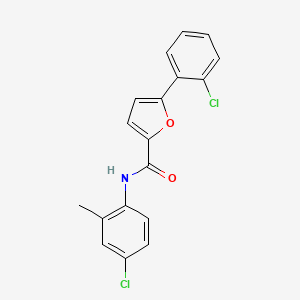

![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)
